![molecular formula C10H6O4S B11771454 5-(5-formylthiophen-2-yl)furan-2-carboxylic Acid](/img/structure/B11771454.png)
5-(5-formylthiophen-2-yl)furan-2-carboxylic Acid
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Overview
Description
5-(5-formylthiophen-2-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of both furan and thiophene rings, which are fused together with a formyl group and a carboxylic acid group attached to the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-formylthiophen-2-yl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural using non-precious metal-based catalysts. For instance, a mixed metal oxide catalyst containing manganese and iron can be used to selectively oxidize 5-hydroxymethylfurfural to 5-formylfuran-2-carboxylic acid under optimized conditions (e.g., 0.5 mmol of sodium carbonate, 140°C, 90 minutes, and 30 bar of oxygen) .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality control .
Chemical Reactions Analysis
Types of Reactions
5-(5-formylthiophen-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiophene and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: 5-(5-carboxythiophen-2-yl)furan-2-carboxylic acid.
Reduction: 5-(5-hydroxymethylthiophen-2-yl)furan-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(5-formylthiophen-2-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antimicrobial agents.
Mechanism of Action
The mechanism by which 5-(5-formylthiophen-2-yl)furan-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s unique structure allows it to interact with specific biological targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-formylfuran-2-carboxylic acid
- 5-formylthiophene-2-carboxylic acid
- 5-hydroxymethylfurfural
Uniqueness
5-(5-formylthiophen-2-yl)furan-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties.
Biological Activity
5-(5-formylthiophen-2-yl)furan-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a furan ring and a thiophene moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The presence of both aldehyde and carboxylic acid functional groups enhances its reactivity and biological activity compared to simpler derivatives.
- Molecular Formula : C₁₀H₆O₄S
- Molecular Weight : 222.22 g/mol
The compound features a furan ring and a thiophene ring, which contribute to its chemical reactivity and potential biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
-
Antimicrobial Activity :
- Studies have shown that furan derivatives can inhibit bacterial growth. For instance, furan-2-carboxylic acids have been reported to inhibit the swarming behavior of Escherichia coli, suggesting potential application as antimicrobial agents .
- The presence of the thiophene moiety may enhance this activity due to its electron-donating properties.
- Hypolipidemic Effects :
-
Antioxidant Properties :
- Compounds with furan and thiophene structures often demonstrate antioxidant activities, which are crucial for protecting cells from oxidative stress.
Antimicrobial Efficacy
A study investigating the swarming inhibition of E. coli by furan derivatives found that 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid effectively inhibited bacterial movement at low concentrations (1.8 and 2.3 µg L⁻¹). This inhibition was statistically significant, indicating the potential for these compounds in developing new antimicrobial therapies .
Lipid Metabolism
In vivo studies on related compounds have demonstrated significant reductions in serum cholesterol and triglyceride levels in rats treated with furan derivatives. The mechanisms involved include inhibition of key enzymes in lipid metabolism, such as ATP-dependent citrate lyase and acyl-CoA cholesterol acyltransferase .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C10H6O4S |
---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
5-(5-formylthiophen-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H6O4S/c11-5-6-1-4-9(15-6)7-2-3-8(14-7)10(12)13/h1-5H,(H,12,13) |
InChI Key |
CTMNLCHWLXXEAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(O2)C(=O)O)C=O |
Origin of Product |
United States |
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